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molecular formula C12H11N3O3 B8351777 2-[(3-Methyl-4-nitrophenoxy)methyl]pyrimidine

2-[(3-Methyl-4-nitrophenoxy)methyl]pyrimidine

Cat. No. B8351777
M. Wt: 245.23 g/mol
InChI Key: KSVZJMATKCYSCX-UHFFFAOYSA-N
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Patent
US08742113B2

Procedure details

To a solution of 2-[(3-methyl-4-nitrophenoxy)methyl]pyrimidine (0.18 g, 0.7 mmol) in ethanol (4.0 mL) and water (1.0 mL), iron (0.40 g, 7.2 mmol) and ammonium chloride (0.020 g, 0.37 mmol) were added. The mixture was refluxed for 1.5 h. Cooled to ambient temperature, the reaction mixture was filtered over Celite to remove unneeded materials and the filtrate was concentrated to afford 2-methyl-4-(2-pyrimidinylmethoxy)aniline (0.15 g, crude material) as solid.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[N+:16]([O-])=O)[O:5][CH2:6][C:7]1[N:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[Cl-].[NH4+]>C(O)C.O.[Fe]>[CH3:1][C:2]1[CH:3]=[C:4]([O:5][CH2:6][C:7]2[N:8]=[CH:9][CH:10]=[CH:11][N:12]=2)[CH:13]=[CH:14][C:15]=1[NH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
CC=1C=C(OCC2=NC=CC=N2)C=CC1[N+](=O)[O-]
Name
Quantity
0.02 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over Celite
CUSTOM
Type
CUSTOM
Details
to remove unneeded materials
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C=CC(=C1)OCC1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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